
2,4,6-Trichloroheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It is a chlorinated derivative of heptane, characterized by the presence of three chlorine atoms attached to the second, fourth, and sixth carbon atoms in the heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow reactor where heptane and chlorine gas are introduced simultaneously. The reaction mixture is maintained at a specific temperature and pressure to optimize yield and selectivity. Post-reaction, the product is purified through distillation or other separation techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trichloroheptane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or even heptane.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of compounds like 2,4,6-trihydroxyheptane.
Reduction: Formation of partially or fully dechlorinated heptane derivatives.
Oxidation: Formation of chlorinated alcohols, aldehydes, or acids depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichloroheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on hydrocarbon chains and their reactivity.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in developing new pharmaceuticals or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,4,6-Trichloroheptane involves its interaction with molecular targets such as enzymes and cellular membranes. The chlorine atoms can form strong bonds with nucleophilic sites in biological molecules, potentially leading to alterations in their structure and function. The pathways involved may include disruption of membrane integrity, inhibition of enzyme activity, or induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloropentane: A chlorinated pentane derivative with two chlorine atoms.
2,4,6-Trichlorotoluene: A chlorinated toluene derivative with three chlorine atoms.
2,4,6-Trichlorophenol: A chlorinated phenol derivative with three chlorine atoms.
Comparison: 2,4,6-Trichloroheptane is unique due to its specific chlorination pattern on a heptane chain, which imparts distinct chemical and physical properties compared to other chlorinated hydrocarbons. Its longer carbon chain and specific chlorine positions make it a valuable compound for studying the effects of chlorination on hydrocarbon reactivity and stability.
Eigenschaften
CAS-Nummer |
13049-21-3 |
|---|---|
Molekularformel |
C7H13Cl3 |
Molekulargewicht |
203.5 g/mol |
IUPAC-Name |
2,4,6-trichloroheptane |
InChI |
InChI=1S/C7H13Cl3/c1-5(8)3-7(10)4-6(2)9/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZIELQSWVHXTKFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(CC(C)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


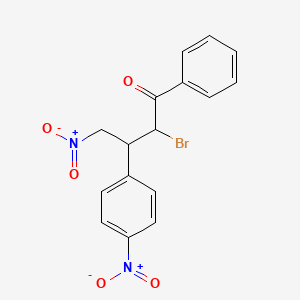
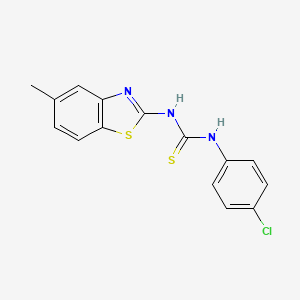
![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)
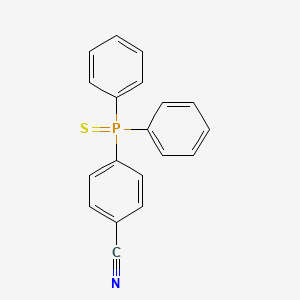
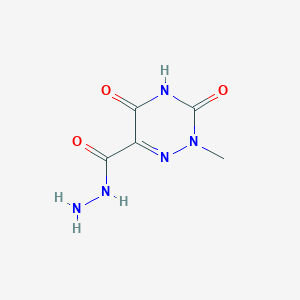
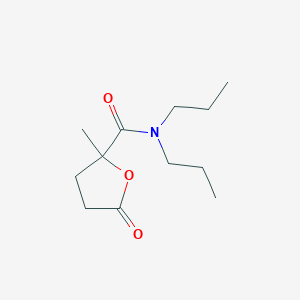
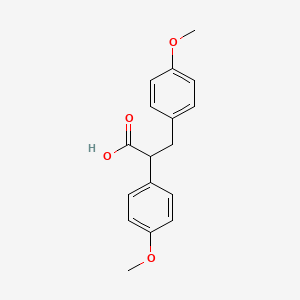
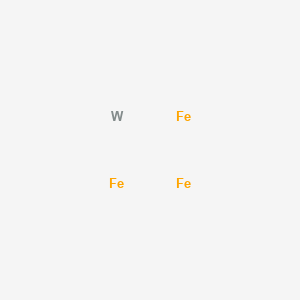

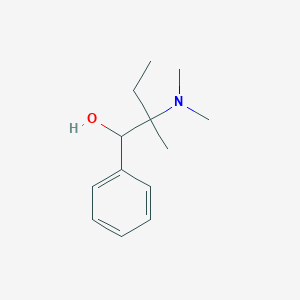


![2-[2-[Carboxymethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid](/img/structure/B14730616.png)

